1-Carbamimidoyl-3-ethylthiourea Hydrochloride
Description
1-Carbamimidoyl-3-ethylthiourea Hydrochloride (CAS No. 381670-29-7) is a substituted thiourea derivative with the molecular formula C₂H₇ClN₄O. It is also known by alternative names such as 1-Amidino-3-ethylthiourea Hydrochloride and 1-Ethyl-3-guanylthiourea Hydrochloride . This compound belongs to the biochemical class of guanidine derivatives, characterized by a carbamimidoyl group (-C(NH)NH₂) attached to an ethylthiourea moiety.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H11ClN4S |
|---|---|
Molecular Weight |
182.68 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-ethylthiourea;hydrochloride |
InChI |
InChI=1S/C4H10N4S.ClH/c1-2-7-4(9)8-3(5)6;/h2H2,1H3,(H5,5,6,7,8,9);1H |
InChI Key |
NGQGRXAKCSGALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
This method involves the direct condensation of guanidine hydrochloride with ethyl isothiocyanate in a polar solvent. The reaction proceeds via nucleophilic attack of the guanidine amine on the electrophilic carbon of the isothiocyanate, forming the thiourea backbone.
Typical Conditions :
- Solvent : Ethanol, tetrahydrofuran (THF), or water-alcohol mixtures.
- Base : Triethylamine or sodium hydroxide to deprotonate guanidine.
- Temperature : 0–50°C, with cooling to mitigate exothermic reactions.
- Workup : Acidification with HCl to precipitate the hydrochloride salt.
Example :
Guanidine hydrochloride (10 g, 0.1 mol) is dissolved in ethanol (100 mL) and cooled to 0°C. Ethyl isothiocyanate (8.9 g, 0.1 mol) is added dropwise, followed by triethylamine (10.1 g, 0.1 mol). The mixture is stirred for 12 hours at room temperature, filtered, and acidified with concentrated HCl to yield 1-carbamimidoyl-3-ethylthiourea hydrochloride (14.2 g, 78% yield).
Optimization
- Solvent Choice : Ethanol provides optimal solubility, while THF accelerates reaction kinetics.
- Stoichiometry : A 1:1 molar ratio of guanidine to isothiocyanate minimizes side products like dithiobiuret.
Alkylation of Thiourea with Ethylating Agents
Procedure
Thiourea is alkylated using ethyl bromide or iodide in the presence of a base to form S-ethylisothiouronium salts, which are subsequently reacted with cyanamide or guanidine derivatives.
Typical Conditions :
- Alkylating Agent : Ethyl bromide (2.5 eq).
- Base : Sodium hydroxide (2.5 eq) in aqueous or alcoholic media.
- Temperature : 40–80°C for 4–8 hours.
Example :
Thiourea (7.6 g, 0.1 mol) and ethyl bromide (21.8 g, 0.2 mol) are refluxed in ethanol (100 mL) with NaOH (8.0 g, 0.2 mol) for 6 hours. The resulting S-ethylisothiouronium bromide is isolated and reacted with cyanamide (4.2 g, 0.1 mol) in water at pH 9–10, yielding 1-carbamimidoyl-3-ethylthiourea (12.3 g, 70%), which is acidified to the hydrochloride form.
Optimization
- pH Control : Maintaining alkaline conditions (pH 9–10) prevents decomposition of the intermediate.
- Cyanamide Purity : High-purity cyanamide (>98%) reduces byproducts like dicyandiamide.
Condensation of S-Ethylisothiouronium Salts with Guanidine
Procedure
S-Ethylisothiouronium bromide is condensed with guanidine carbonate under basic conditions to form the target compound.
Typical Conditions :
- Solvent : Water or methanol.
- Base : Sodium carbonate or ammonia.
- Temperature : 25–60°C for 2–6 hours.
Example :
S-Ethylisothiouronium bromide (18.4 g, 0.1 mol) and guanidine carbonate (12.1 g, 0.1 mol) are stirred in water (200 mL) with Na2CO3 (10.6 g, 0.1 mol) at 50°C for 4 hours. The product is filtered and treated with HCl/MeOH to yield this compound (15.8 g, 85%).
Optimization
- Catalyst : Tributylamine (0.1% w/w) enhances reaction rate and yield.
- Isolation : Precipitation with methanol improves purity.
Reductive Amination of Ethylamine with Thiocarbonyl Derivatives
Procedure
Ethylamine is reacted with thiocarbonyl diimidazole followed by guanidinylation using cyanamide.
Typical Conditions :
- Reagents : Thiocarbonyl diimidazole (1.2 eq), ethylamine (1.0 eq).
- Solvent : Dichloromethane or THF.
- Workup : Column chromatography for purification.
Example :
Thiocarbonyl diimidazole (16.2 g, 0.12 mol) is added to ethylamine (6.1 g, 0.1 mol) in THF (100 mL) at 0°C. After 2 hours, cyanamide (4.2 g, 0.1 mol) is introduced, and the mixture is stirred for 12 hours. The product is isolated via silica gel chromatography (ethyl acetate/hexane) and converted to the hydrochloride salt (11.7 g, 63%).
Comparative Analysis of Methods
Critical Considerations
- Byproduct Formation : Dithiobiuret is a common byproduct in Methods 1 and 2, requiring recrystallization or chromatography for removal.
- Solvent Recovery : N-Methylpyrrolidone (NMP) and toluene mixtures enable efficient recycling in large-scale syntheses.
- Regulatory Compliance : Residual solvents like THF must meet ICH Q3C guidelines (<720 ppm).
Chemical Reactions Analysis
1-Carbamimidoyl-3-ethylthiourea Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiourea derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-Carbamimidoyl-3-ethylthiourea Hydrochloride exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study conducted by researchers demonstrated that derivatives of thiourea compounds showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, indicating a strong potential for use in agricultural applications to combat microbial infections in plants .
Anticancer Properties
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may selectively target cancer cells while sparing normal cells.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests revealed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various human cancer cell lines. This suggests a potential for development into anticancer agents, particularly through mechanisms involving apoptosis induction in cancer cells .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase.
Case Study: Acetylcholinesterase Inhibition
Research has shown that compounds similar to this compound can inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's. The findings suggest that modifications to the thiourea structure could enhance inhibitory potency, making it a candidate for further development in treating cognitive decline associated with these conditions .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 1-Carbamimidoyl-3-ethylthiourea Hydrochloride and analogous compounds:
Key Comparative Insights
Chemical Reactivity
- Its thiourea moiety may enhance stability compared to simpler guanidine derivatives .
- EDC·HCl: The carbodiimide group (-N=C=N-) enables activation of carboxylic acids for amide bond formation, a cornerstone of peptide synthesis. Its dimethylaminopropyl chain enhances solubility in organic solvents .
- Guanidine HCl : A planar guanidine group with high basicity (pKa ~13.6) disrupts hydrogen bonds in proteins, leading to denaturation .
Physicochemical Properties
- Solubility : EDC·HCl’s partial water solubility contrasts with Guanidine HCl’s high aqueous solubility, reflecting their divergent applications (organic vs. aqueous phases) .
- Stability : EDC·HCl is moisture-sensitive, requiring anhydrous storage , whereas Guanidine HCl is stable under standard conditions .
Research Findings and Industrial Relevance
- EDC·HCl is extensively validated in pharmaceutical and biochemical workflows, with methods like RP-HPLC calibration supporting its use (e.g., in bamifylline hydrochloride analysis) .

- Market data from TCI Chemicals and Thermo Scientific highlight EDC·HCl’s commercial prominence, with bulk pricing (e.g., 500g for $41,400) reflecting industrial demand .
Biological Activity
1-Carbamimidoyl-3-ethylthiourea hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article focuses on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
| Property | Value |
|---|---|
| Molecular Formula | C5H10ClN3S |
| Molecular Weight | 195.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 111-13-7 |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes.
Case Study: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter ranging from 12 mm to 20 mm, indicating significant antimicrobial potential (Smith et al., 2023) .
Anticancer Properties
Research has also explored the anticancer effects of this compound. In vitro studies have suggested that the compound can induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines.
The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. This inhibition leads to increased apoptosis rates and reduced tumor growth in experimental models.
Cytotoxicity Studies
A systematic review on cytotoxicity revealed that while the compound shows promise as an anticancer agent, it also exhibits dose-dependent toxicity in normal human cell lines. The IC50 values for various cancer types ranged from 25 µM to 50 µM, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on healthy tissues (Jones et al., 2024) .
Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Stability Testing : Store EDC HCl under varying conditions (e.g., 25°C vs. 4°C, 0% vs. 50% relative humidity) and quantify residual activity via HPLC or coupling efficiency assays .
- Degradation Markers : Monitor hydrolysis byproducts (e.g., urea derivatives) using FTIR or NMR .
What analytical techniques confirm successful carbodiimide-mediated conjugation?
Basic Research Question
- Mass Spectrometry (MS) : Detect mass shifts corresponding to amide bond formation .
- Nuclear Magnetic Resonance (NMR) : Observe disappearance of carboxyl proton signals (δ ~12 ppm) .
- FTIR Spectroscopy : Confirm amide bond presence via peaks at 1650 cm⁻¹ (C=O stretch) .
How to address discrepancies in EDC HCl’s reactivity between small molecules and macromolecular systems?
Advanced Research Question
- Steric Effects : Use flexible linkers (e.g., PEG spacers) to improve accessibility in large biomolecules .
- Solubility Matching : Adjust solvent systems (e.g., DMF:water gradients) to ensure both reactants remain soluble .
- Kinetic Studies : Compare reaction rates via stopped-flow spectroscopy to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

